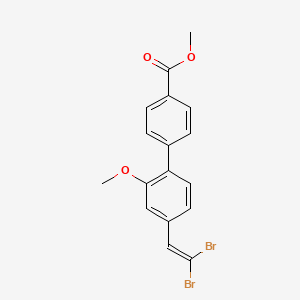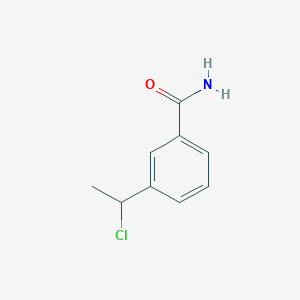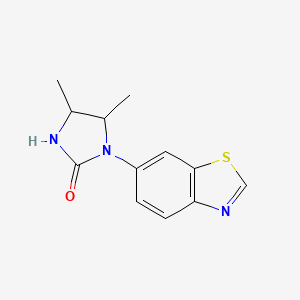![molecular formula C14H14FN3O B8309521 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and a carboxylic acid group, along with a 4-fluoro-benzylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 4-fluorobenzylamine, which can be synthesized from 4-fluorotoluene through a chlorination reaction followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis. The final product is typically purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with a catalyst, LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Industry: It can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A simpler compound with similar functional groups but lacking the pyridine ring.
Pyridine-2-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Benzylamine derivatives: Compounds with a benzylamine moiety but different additional functional groups.
Uniqueness
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is unique due to its combination of a pyridine ring, aminomethyl group, carboxylic acid group, and 4-fluoro-benzylamide moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H14FN3O |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14FN3O/c15-12-4-1-10(2-5-12)8-18-14(19)13-6-3-11(7-16)9-17-13/h1-6,9H,7-8,16H2,(H,18,19) |
InChI Key |
QYAQXSDOCGAFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=C(C=C2)CN)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenol](/img/structure/B8309446.png)
![2-[2-(Dipropylaminomethyl)piperidino]ethanamine](/img/structure/B8309453.png)







![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)


